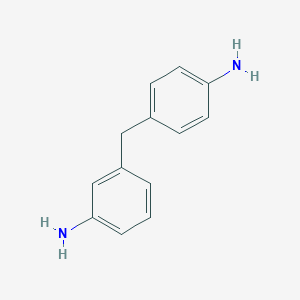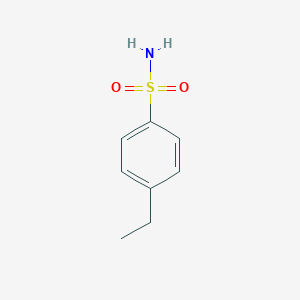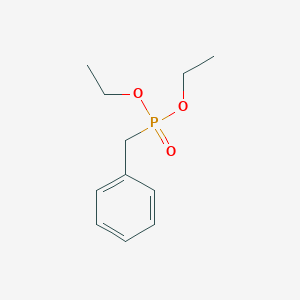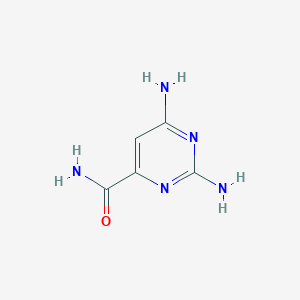
2,6-Diaminopyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminopyrimidine-4-carboxamide (DAPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. DAPY derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, antibacterial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 2,6-Diaminopyrimidine-4-carboxamide derivatives varies depending on the specific compound and its intended application. However, in general, 2,6-Diaminopyrimidine-4-carboxamide derivatives exert their biological effects by inhibiting specific enzymes or proteins involved in disease processes. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives that exhibit activity against HIV-1 reverse transcriptase work by inhibiting the enzyme's activity, thereby preventing viral replication.
Biochemische Und Physiologische Effekte
2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit a variety of biochemical and physiological effects, depending on the specific compound and its intended application. For example, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent antibacterial activity, while others have been found to exhibit anti-inflammatory or antitumor activity. Additionally, some 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit neuroprotective effects, making them potential candidates for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their relatively simple and efficient synthesis method, which makes them readily available for research purposes. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have a broad spectrum of biological activities, making them potential candidates for the development of novel drugs. However, one limitation of using 2,6-Diaminopyrimidine-4-carboxamide derivatives in lab experiments is their potential toxicity, which must be carefully evaluated before use.
Zukünftige Richtungen
There are several future directions for the research and development of 2,6-Diaminopyrimidine-4-carboxamide derivatives. One potential direction is the development of 2,6-Diaminopyrimidine-4-carboxamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Additionally, the use of 2,6-Diaminopyrimidine-4-carboxamide derivatives in combination with other drugs may lead to synergistic effects and improved therapeutic outcomes. Finally, the identification of new biological targets for 2,6-Diaminopyrimidine-4-carboxamide derivatives may lead to the development of novel drugs for the treatment of a variety of diseases.
Synthesemethoden
2,6-Diaminopyrimidine-4-carboxamide can be synthesized through various methods, including the reaction of 2,6-diaminopyrimidine with ethyl oxalyl chloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2,6-diaminopyrimidine with diethyl carbonate, followed by hydrolysis and decarboxylation. These methods are relatively simple and efficient, making 2,6-Diaminopyrimidine-4-carboxamide a readily available compound for research purposes.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminopyrimidine-4-carboxamide derivatives have been extensively studied for their potential applications in the development of novel drugs. For example, 2,6-Diaminopyrimidine-4-carboxamide derivatives have been found to exhibit potent activity against HIV-1 reverse transcriptase, making them potential candidates for the treatment of HIV infections. Additionally, 2,6-Diaminopyrimidine-4-carboxamide derivatives have shown promising results in the treatment of tuberculosis, malaria, and cancer.
Eigenschaften
CAS-Nummer |
18620-82-1 |
|---|---|
Produktname |
2,6-Diaminopyrimidine-4-carboxamide |
Molekularformel |
C5H7N5O |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2,6-diaminopyrimidine-4-carboxamide |
InChI |
InChI=1S/C5H7N5O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10) |
InChI-Schlüssel |
AUPGCSRHUPOJDP-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
Kanonische SMILES |
C1=C(N=C(N=C1N)N)C(=O)N |
Andere CAS-Nummern |
18620-82-1 |
Synonyme |
2,6-diaminopyrimidine-4-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



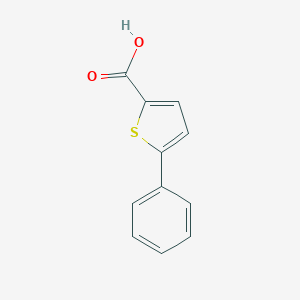
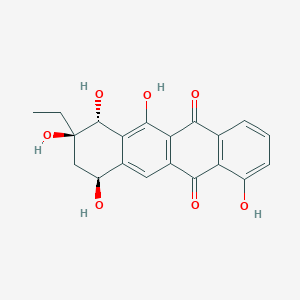
![2-Methylbenzo[a]pyrene](/img/structure/B91775.png)
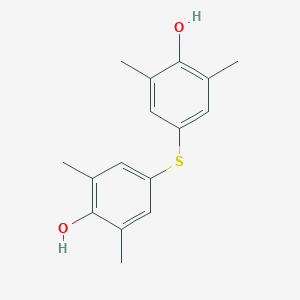
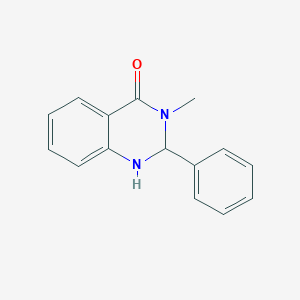
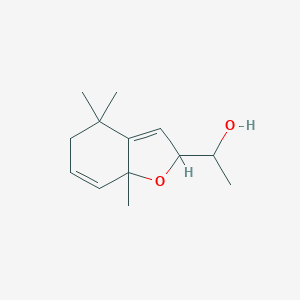
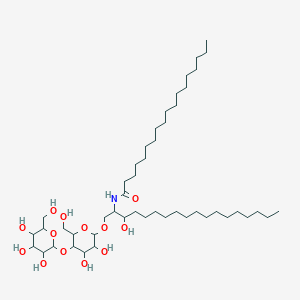
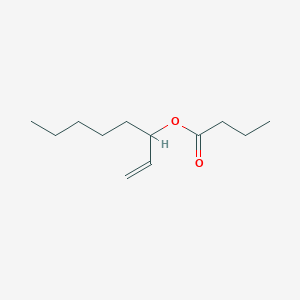
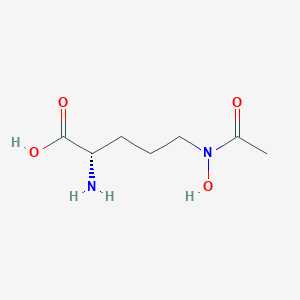
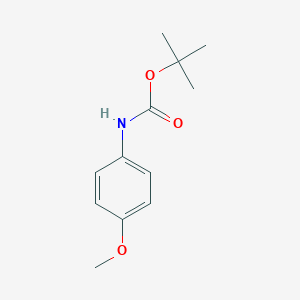
![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B91793.png)
